molecular formula C6H12O2 B3053160 (2S)-oxan-2-ylmethanol CAS No. 51450-44-3

(2S)-oxan-2-ylmethanol

Cat. No.: B3053160
CAS No.: 51450-44-3
M. Wt: 116.16 g/mol
InChI Key: ROTONRWJLXYJBD-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-oxan-2-ylmethanol typically involves the reduction of tetrahydro-2H-pyran-2-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained after purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reduction methods. Catalytic hydrogenation is another approach, where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and can be easily scaled for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-oxan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form tetrahydro-2H-pyran-2-methanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products

    Oxidation: Tetrahydro-2H-pyran-2-carboxaldehyde or tetrahydro-2H-pyran-2-carboxylic acid.

    Reduction: Various tetrahydro-2H-pyran-2-methanol derivatives.

    Substitution: Tetrahydro-2H-pyran-2-methyl chloride.

Scientific Research Applications

(2S)-oxan-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a building block for the synthesis of drug molecules, particularly those targeting specific chiral centers.

    Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of (2S)-oxan-2-ylmethanol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

(2S)-oxan-2-ylmethanol can be compared with other similar compounds such as:

    Tetrahydro-2H-pyran-2-carboxaldehyde: The aldehyde form of the compound, which can be reduced to this compound.

    Tetrahydro-2H-pyran-2-carboxylic acid: The carboxylic acid form, which can be derived from the oxidation of this compound.

    Tetrahydro-2H-pyran-2-methyl chloride: A derivative formed through substitution reactions.

The uniqueness of this compound lies in its chiral nature and its versatility as an intermediate in various chemical reactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

[(2S)-oxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTONRWJLXYJBD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426209
Record name (2S)-oxan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51450-44-3
Record name (2S)-oxan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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